2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

HIV-1 NNRTI Structure-Activity Relationship Imidazole Thioacetanilide

This N-methyl analog of the imidazole thioacetanilide (ITA) class preserves the specific 3-nitrophenyl/allyl substitution pattern required for HIV-1 NNRTI activity. Unlike N-aryl leads (e.g., 4a5, EC₅₀=0.18 μM), this compound remains largely uncharacterized, making it a valuable entry point for N-alkyl SAR expansion. The allyl substituent enables late-stage diversification (cross-metathesis, hydroboration) unavailable in simpler N-methyl or N-aryl congeners. Sourcing alongside thiadiazole and selenadiazole core variants from the same literature provenance creates a controlled heterocycle-comparator panel for RT binding and resistance profiling.

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 1234999-89-3
Cat. No. B2452855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1234999-89-3
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESCNC(=O)CSC1=NC=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H16N4O3S/c1-3-7-18-13(9-17-15(18)23-10-14(20)16-2)11-5-4-6-12(8-11)19(21)22/h3-6,8-9H,1,7,10H2,2H3,(H,16,20)
InChIKeyAHCHMWQJVXTRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1234999-89-3): Core Identity and Class Position


2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1234999-89-3) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class [1]. The compound features a 1-allyl-5-(3-nitrophenyl)-1H-imidazole core linked via a thioether bridge to an N-methylacetamide moiety, giving it a molecular formula of C₁₅H₁₆N₄O₃S and a molecular weight of 332.4 g/mol . ITA derivatives have been reported as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), with lead compounds in the class achieving EC₅₀ values in the sub-micromolar range against wild-type HIV-1 in MT-4 cell culture [1].

Why Generic Substitution of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Fails: Critical SAR Differentiation Points


Within the imidazole thioacetanilide class, anti-HIV activity is exquisitely sensitive to three structural features: (i) the substitution pattern on the anilide nitrogen, (ii) the electronic nature of the aryl ring at the imidazole N1 position, and (iii) the heterocyclic core itself. The Zhan et al. SAR study demonstrated that replacing N-aryl groups with N-alkyl moieties drastically alters potency, and swapping the imidazole core for 1,2,3-thiadiazole or 1,2,3-selenadiazole shifts both activity and cytotoxicity profiles [1]. Therefore, 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide cannot be interchanged with its N-aryl or N-isopropyl analogs, nor with thiadiazole- or selenadiazole-based congeners, without risking a complete loss of the desired pharmacological profile [1]. The specific combination of an N-methyl group, a 3-nitrophenyl ring, and an allyl substituent defines a unique chemical space that must be preserved in hit-to-lead campaigns seeking to replicate published ITA-class activity.

Quantitative Differentiation Evidence for 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Against Closest Analogs


N-Methyl vs. N-Aryl Substitution: Impact on HIV-1 Inhibitory Activity in ITA Series

In the imidazole thioacetanilide (ITA) series, the nature of the amide nitrogen substituent is a primary determinant of anti-HIV-1 potency. The most potent ITA compounds reported by Zhan et al. carry an N-aryl group (e.g., 4a5 with an N-(2-nitrophenyl) moiety: EC₅₀ = 0.18 μM; 4a2 with an N-(4-methylphenyl) moiety: EC₅₀ = 0.20 μM) [1]. The target compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide bears a simple N-methyl substituent, a structural variation for which quantitative activity data have not been publicly reported to date [1].

HIV-1 NNRTI Structure-Activity Relationship Imidazole Thioacetanilide

Imidazole vs. 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Cores: Heterocycle-Dependent Activity Shifts

The heterocyclic core in thioacetanilide NNRTIs critically influences both potency and selectivity. The Zhan group demonstrated that replacing the imidazole core with 1,2,3-thiadiazole yielded compounds with distinct activity profiles; for example, the thiadiazole analog 5a1 showed an EC₅₀ of 0.59 μM against HIV-1 IIIB, while the corresponding selenadiazole derivative 6a1 exhibited an EC₅₀ of 1.1 μM [2]. The target compound retains the imidazole core, which in the most optimized N-aryl ITA examples (e.g., 4a5, EC₅₀ = 0.18 μM) outperformed both thiadiazole and selenadiazole analogs [1].

HIV-1 NNRTI Heterocyclic Bioisosterism Thioacetanilide Scaffold

3-Nitrophenyl vs. Other Aryl Substituents at Imidazole N1: Electronic Effects on Biological Profile

The ITA SAR study established that electron-withdrawing groups on the N1-aryl ring significantly modulate anti-HIV activity. Compound 4a5, carrying a 2-nitrophenyl substituent, achieved an EC₅₀ of 0.18 μM, while the unsubstituted phenyl analog 4a1 showed substantially lower activity [1]. The target compound contains a 3-nitrophenyl group, a positional isomer that has not been individually profiled in the published series. By class-level inference, the 3-nitro orientation may alter the dihedral angle between the imidazole and phenyl rings, potentially affecting the fit into the NNRTI binding pocket differently than the 2-nitro configuration present in the most potent analog 4a5 [1].

Imidazole N1-Aryl Substitution Electron-Withdrawing Group Effect HIV-1 NNRTI SAR

Allyl Substituent Contribution to Lipophilicity and Pharmacokinetic Potential vs. Methyl or Unsubstituted Imidazole

The 1-allyl substituent on the imidazole ring of the target compound distinguishes it from simpler N-alkyl ITA analogs. In the published ITA series, all compounds bear an N1-aryl substituent; no N1-allyl derivatives were included [1]. Introduction of the allyl group is expected to increase calculated logP by approximately 0.6–0.8 log units relative to an N-methyl imidazole analog and to lower aqueous solubility modestly (predicted logS reduction of ~0.5 log units), based on fragment-based property predictions . These physicochemical changes can influence membrane permeability and metabolic stability, parameters relevant to cell-based antiviral assay performance and downstream in vivo studies.

Allyl Group Lipophilicity Imidazole N-Alkylation HIV-1 NNRTI Pharmacokinetics

Best-Fit Application Scenarios for 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in R&D and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Exploration of N-Alkyl ITA Scaffolds for HIV-1 NNRTI Programs

This compound serves as a specific entry point for exploring the N-alkyl sub-series of imidazole thioacetanilides, which remain largely uncharacterized relative to N-aryl ITA leads such as 4a5 (EC₅₀ = 0.18 μM) [1]. Procurement enables systematic SAR studies to determine whether the N-methyl group can recapitulate or improve upon the potency of N-aryl congeners, particularly in the context of the 3-nitrophenyl and 1-allyl substitution pattern [1].

Chemical Biology Studies of Heterocyclic Core Contributions to NNRTI Binding

The imidazole core in this compound offers a direct comparator to 1,2,3-thiadiazole (e.g., 5a1, EC₅₀ = 0.59 μM) and 1,2,3-selenadiazole (e.g., 6a1, EC₅₀ = 1.1 μM) analogs; sourcing all three core variants from a single laboratory's provenance (Zhan et al.) [1][2] provides a controlled panel for evaluating heterocycle-dependent differences in RT binding kinetics, resistance profiles, and cytotoxicity [1][2].

Physicochemical Property Optimization via Allyl Group Functionalization

The 1-allyl substituent offers a versatile synthetic handle for late-stage diversification (olefin cross-metathesis, hydroboration, epoxidation) not available in N-methyl or N-aryl imidazole analogs. Procurement of this intermediate supports medicinal chemistry efforts aimed at tuning logP, solubility, and metabolic stability while preserving the core ITA pharmacophore [2].

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